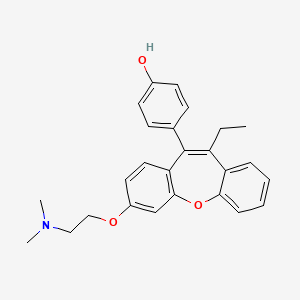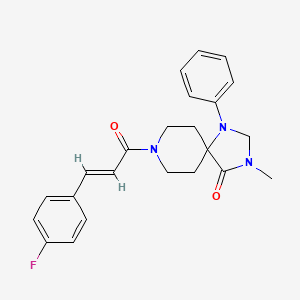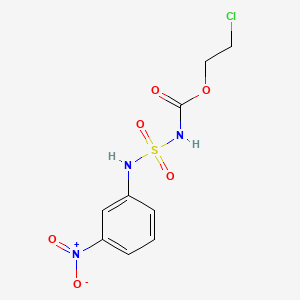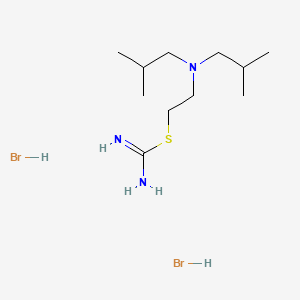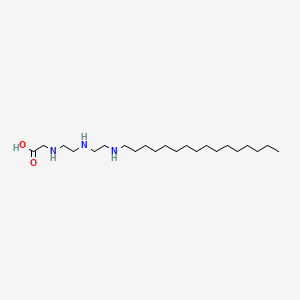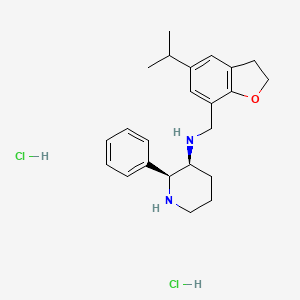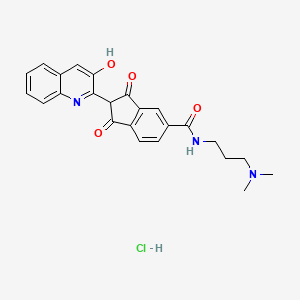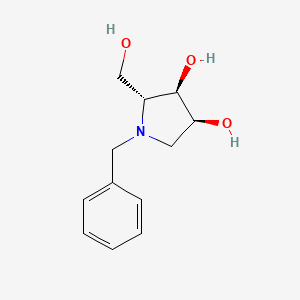
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Due to their inhibitory properties, iminosugars have garnered significant interest in pharmaceutical research for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the regioselective ring-opening of an epoxide with a tethered amido group. One reported method starts from D-glucose, which is transformed into a homoallylic alcohol through a series of steps. The key intermediate, an epoxy amide, is then subjected to stereoselective epoxidation followed by intramolecular ring closure to yield the target iminosugar .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Wirkmechanismus
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A known glycosidase inhibitor with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with a pyrrolidine core, known for its glycosidase inhibition.
Isofagomine: A potent glycosidase inhibitor used in the treatment of various diseases.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which includes a benzyl group that can influence its binding affinity and selectivity towards different glycosidases. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other iminosugars.
Eigenschaften
CAS-Nummer |
141434-65-3 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
SBDAWMSBMQBJRA-GRYCIOLGSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)

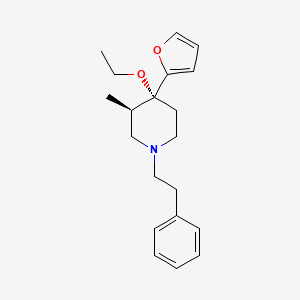
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)

